Cas no 5349-91-7 (Benzoic acid,2-[(5,6,7,8-tetrahydro-2-naphthalenyl)methyl]-)

Benzoic acid,2-[(5,6,7,8-tetrahydro-2-naphthalenyl)methyl]- structure
5349-91-7 structure
Product Name:Benzoic acid,2-[(5,6,7,8-tetrahydro-2-naphthalenyl)methyl]-
CAS-nummer:5349-91-7
MF:C18H18O2
MW:266.334325313568
CID:382446
PubChem ID:220726
Update Time:2025-04-19

Benzoic acid,2-[(5,6,7,8-tetrahydro-2-naphthalenyl)methyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzoic acid,2-[(5,6,7,8-tetrahydro-2-naphthalenyl)methyl]-
    • 2-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)benzoic acid
    • 2-(2-Carboxy-benzyl)-5.6.7.8-tetrahydro-naphthalin
    • 2-(5,6,7,8-Tetrahydro-[2]naphthylmethyl)-benzoesaeure
    • 2-(5,6,7,8-tetrahydro-[2]naphthylmethyl)-benzoic acid
    • 2-(Tetralyl-(6)-methyl)-benzoesaeure
    • 6-(2-Carboxy-benzyl)-tetralin
    • AC1L598K
    • AC1Q5U8J
    • AC1Q73MD
    • CTK4J8240
    • HMS3078M05
    • NSC3872
    • SureCN6803346
    • 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid
    • MLS002637721
    • NSC-3872
    • 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid
    • 5349-91-7
    • DTXSID20277752
    • SMR001547243
    • AKOS022251554
    • 2-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)benzoic acid
    • CHEMBL2359487
    • SCHEMBL6803346
    • Inchi: 1S/C18H18O2/c19-18(20)17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h3-4,7-11H,1-2,5-6,12H2,(H,19,20)
    • InChI-sleutel: DIQIMRBTAXGZBW-UHFFFAOYSA-N
    • LACHT: OC(C1C=CC=CC=1CC1C=CC2=C(C=1)CCCC2)=O

Berekende eigenschappen

  • Exacte massa: 266.13074
  • Monoisotopische massa: 266.130679813g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 3
  • Complexiteit: 338
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.7
  • Topologisch pooloppervlak: 37.3Ų

Experimentele eigenschappen

  • PSA: 37.3
  • LogboekP: 3.85440
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.